molecular formula C14H26ClNO3 B1486147 Ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate hydrochloride CAS No. 2206966-42-7

Ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate hydrochloride

Cat. No.: B1486147
CAS No.: 2206966-42-7
M. Wt: 291.81 g/mol
InChI Key: VPDRRSHTYYEFJB-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydro-2H-pyran, which is a type of organic compound classified as an ether . It also seems to contain a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely include a six-membered piperidine ring and a six-membered tetrahydropyran ring. The exact structure would depend on the position and orientation of these rings relative to each other .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the reaction conditions. Piperidines are often involved in reactions such as hydrogenation, acylation, and alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of functional groups, the overall size and shape of the molecule, and the specific arrangement of its atoms .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various derivatives, including diazanaphthalenes and pyrano-pyridine derivatives, showcasing the versatility of ethyl pyran carboxylate derivatives in synthesizing complex heterocyclic structures (Harb et al., 1989).

Facilitating Multi-Component Reactions (MCRs)

  • A study demonstrated the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction, highlighting the role of ethyl pyran carboxylate derivatives in facilitating MCRs for the creation of fluorinated heterocyclic compounds (Wang et al., 2012).

Phosphine-Catalyzed Annulations

  • Research on ethyl 2-methyl-2,3-butadienoate, closely related to the target compound, undergoing phosphine-catalyzed [4 + 2] annulation, forms the basis for synthesizing highly functionalized tetrahydropyridines, illustrating the potential of ethyl pyran carboxylate derivatives in catalyzed annulation reactions (Zhu et al., 2003).

Novel Synthetic Routes

  • The synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate as an intermediate for pesticides demonstrates the use of ethyl pyran carboxylate derivatives in developing novel synthetic routes for agrochemical production (Ju, 2014).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s biologically active, it could interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some general precautions that might be relevant include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment when handling the compound .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

ethyl 4-(oxan-2-ylmethyl)piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3.ClH/c1-2-17-13(16)14(6-8-15-9-7-14)11-12-5-3-4-10-18-12;/h12,15H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDRRSHTYYEFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)CC2CCCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate hydrochloride
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Ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate hydrochloride
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Ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate hydrochloride
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Ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate hydrochloride
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Ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate hydrochloride
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Ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate hydrochloride

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